PDIA3 Reductase Inhibition: Punicalagin vs. Punicalin (Direct Head-to-Head Comparison)
In a glutathione reduction assay directly comparing the two ellagitannins, Punicalagin exhibited approximately 7.1-fold greater inhibitory potency against PDIA3 reductase activity than its hydrolytic derivative punicalin [1]. The IC₅₀ values were 1.5 μM (95% CI: 1.3–1.6 μM) for Punicalagin versus 10.7 μM (95% CI: 9.5–12.1 μM) for punicalin. Punicalagin also demonstrated superior inhibition against the related PDIA1 isoform (IC₅₀: 6.1 μM vs. 58.3 μM), indicating a broader engagement of protein disulfide isomerase family members [1].
| Evidence Dimension | Inhibition of PDIA3 reductase activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.5 μM (95% CI: 1.3–1.6 μM) |
| Comparator Or Baseline | Punicalin: 10.7 μM (95% CI: 9.5–12.1 μM) |
| Quantified Difference | 7.1-fold greater potency for Punicalagin |
| Conditions | Glutathione reduction assay; recombinant PDIA3 protein; dose-response fitting of fluorescence data |
Why This Matters
This ~7-fold potency differential directly informs procurement decisions for PDIA3-targeted research; substituting punicalin would require substantially higher concentrations and may yield false-negative results.
- [1] Giamogante F, Marrocco I, Cervoni L, Eufemi M, Chichiarelli S, Altieri F. Punicalagin, an active pomegranate component, is a new inhibitor of PDIA3 reductase activity. Int J Mol Sci. 2024;25(19):10531. Table 2. View Source
